1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one
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Overview
Description
1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of a chloromethyl group and an ethyl group attached to a phenyl ring, along with a chlorine atom and a ketone group on a propan-2-one backbone
Preparation Methods
The synthesis of 1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one typically involves multiple steps. One common method includes the chlorination of 4-ethylbenzyl alcohol to form 4-ethylbenzyl chloride. This intermediate is then reacted with chloroacetone under specific conditions to yield the final product. The reaction conditions often involve the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents mentioned above. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions and mechanisms.
Biology: The compound can be used in the development of biochemical assays to study enzyme activity and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one exerts its effects depends on the specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic substitution, while the ketone group can participate in various addition and reduction reactions. The molecular targets and pathways involved vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one: This compound has a fluorine atom instead of an ethyl group, which can significantly alter its reactivity and applications.
1-Chloro-3-phenylpropan-2-one: Lacks the chloromethyl and ethyl groups, making it less reactive in certain substitution reactions.
1-Chloro-3-(2-(chloromethyl)-4-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C12H14Cl2O |
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Molecular Weight |
245.14 g/mol |
IUPAC Name |
1-chloro-3-[2-(chloromethyl)-4-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H14Cl2O/c1-2-9-3-4-10(6-12(15)8-14)11(5-9)7-13/h3-5H,2,6-8H2,1H3 |
InChI Key |
MEHGAVODMUTNMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC(=O)CCl)CCl |
Origin of Product |
United States |
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